methyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C25H21ClN2O3S and its molecular weight is 465.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.0961414 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Optical Properties
The study of structural and optical properties of related 4H-pyrano [3, 2-c] quinoline derivatives highlights the nanocrystalline nature of these compounds upon thermal deposition to form thin films. Spectral measurements, such as FTIR, indicated no change in chemical bonds post-deposition. Optical properties were determined based on transmittance and reflectance, revealing insights into the absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength. The electron transition type and optical energy gaps were analyzed, providing a foundational understanding of the material's optical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
Another significant area of research on similar 4H-pyrano[3,2-c]quinoline derivatives focuses on their photovoltaic properties and applications in organic–inorganic photodiode fabrication. These compounds, upon deposition using the thermal evaporation technique, demonstrated rectification behavior and photovoltaic properties under both dark and illumination conditions. Studies on electrical properties and device fabrication parameters underscored the potential of these materials in photodiode applications, suggesting the substitution groups like chlorophenyl can enhance diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Reactivity
Research on the synthesis and reactivity of quinoline-3-carboxamide, a compound with structural similarities, provided insights into its synthesis process and potential applications. The synthesis involved high-yielding aminolysis reactions and highlighted an equilibrium between different forms of the compound. The study contributes to our understanding of the chemical behavior of such compounds, potentially relevant to the synthesis and applications of methyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate (Jansson et al., 2006).
Properties
IUPAC Name |
methyl 2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S/c1-4-17-14(2)32-24(22(17)25(30)31-3)28-23(29)19-13-21(15-9-11-16(26)12-10-15)27-20-8-6-5-7-18(19)20/h5-13H,4H2,1-3H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHQHISNVAIUAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.